
5-Bromo-2-chlorobenzotrifluoride
Overview
Description
5-Bromo-2-chlorobenzotrifluoride, also known as 5-Bromo-2-chloro-α,α,α-trifluorotoluene, is an organic compound with the molecular formula C7H3BrClF3. It is a halogenated aromatic compound that features both bromine and chlorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is used in various chemical synthesis studies and has significant applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzotrifluoride typically involves the bromination and chlorination of benzotrifluoride derivatives. One common method includes the bromination of 2-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The process may involve continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzotrifluorides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields dehalogenated products.
Scientific Research Applications
Scientific Research Applications
- Chemical Synthesis Studies
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Intermediate in Pharmaceutical Development
- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including sodium-glucose cotransporter inhibitors, which are relevant in diabetes treatment. For instance, it plays a role in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a precursor for SGLT2 inhibitors currently undergoing clinical trials . The ability to produce such intermediates efficiently is crucial for drug development processes.
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Material Science
- In material science, this compound is being investigated for its potential applications in developing novel materials with specific electronic or optical properties due to its unique molecular structure. Research into its polymerization behavior could lead to new materials with enhanced performance characteristics .
Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study highlighted the effective use of this compound in synthesizing key intermediates for SGLT2 inhibitors. The process involved multiple steps, including nitration, hydrolysis, and bromination, leading to high yields and significant cost reductions compared to traditional methods .
Case Study 2: Environmental Impact Assessment
Research has also been conducted on the environmental impact of synthesizing compounds like this compound. Studies indicate that optimizing reaction conditions can minimize hazardous waste generation while maintaining high product yields . This focus on sustainability is critical as regulatory pressures increase on chemical manufacturing processes.
Safety Considerations
Handling this compound requires caution due to its hazardous nature. It is classified as a combustible liquid that can cause skin irritation and serious eye damage upon contact. Proper safety protocols must be followed when working with this compound to mitigate risks associated with its use .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzotrifluoride depends on its application. In chemical synthesis, it acts as a building block, participating in various reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in nucleophilic substitution, the electron-deficient aromatic ring facilitates the attack by nucleophiles .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 4-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-chloro-3-nitropyridine
Comparison: 5-Bromo-2-chlorobenzotrifluoride is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 5-Bromo-2-fluorobenzotrifluoride has a fluorine atom instead of chlorine, which affects its reactivity and applications. Similarly, 4-Bromo-2-chlorobenzoic acid contains a carboxylic acid group, making it more reactive in certain types of reactions .
Biological Activity
5-Bromo-2-chlorobenzotrifluoride (BCBTF), a halogenated aromatic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article provides a comprehensive overview of the biological activity of BCBTF, supported by data tables and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₇H₃BrClF₃
- Molecular Weight : 259.45 g/mol
- CAS Number : 445-01-2
- IUPAC Name : 4-bromo-1-chloro-2-(trifluoromethyl)benzene
Biological Activity Overview
BCBTF's biological activity has been investigated primarily in the context of its antimicrobial properties. The presence of halogen atoms, particularly bromine and chlorine, enhances its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that halogenated compounds, including BCBTF, exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of similar halogenated compounds in inhibiting the growth of both pathogenic and probiotic microorganisms. The bactericidal effects were particularly noted against Gram-positive bacteria, aligning with findings that suggest halogen substitutions can enhance antibacterial properties .
Case Studies
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Antibacterial Activity :
A comparative study on halogenated flavonoids demonstrated that compounds with bromine and chlorine effectively reduced pathogenic bacteria while promoting the growth of beneficial microbiota. BCBTF's structural similarities suggest it may exhibit comparable effects in modulating gut microbiomes . -
Pharmacological Applications :
BCBTF has been explored for its potential as a lead compound in drug development due to its ability to interact with biological targets involved in disease mechanisms. Its role as a substrate for P-glycoprotein has been noted, indicating potential implications in drug resistance mechanisms in cancer therapy .
Research Findings
Recent studies have elaborated on the specific biological activities associated with BCBTF:
Properties
IUPAC Name |
4-bromo-1-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOCKBMEZPNDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196196 | |
Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-01-2 | |
Record name | 5-Bromo-2-chlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromo-2-chlorobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK6Y7PY8S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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